(S)-3,7-Dimethyl-6-octenyl 3-methyl-2-butenoate
Description
(S)-3,7-Dimethyl-6-octenyl 3-methyl-2-butenoate (CAS: 94086-63-2) is a chiral ester compound derived from a terpene alcohol and a branched unsaturated acid. Its molecular formula is C₁₅H₂₆O₂, with a molecular weight of 238.366 g/mol and a calculated LogP of 5.45, indicating significant lipophilicity . The compound features an (S)-configured 3,7-dimethyl-6-octenyl moiety esterified with a (2E)-3-methyl-2-butenoate group, as evidenced by its InChI Key (UCFQYMKLDPWFHZ-VYAXBHEWSA-N) .
Properties
CAS No. |
94022-03-4 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
[(3S)-3,7-dimethyloct-6-enyl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C15H26O2/c1-12(2)7-6-8-14(5)9-10-17-15(16)11-13(3)4/h7,11,14H,6,8-10H2,1-5H3/t14-/m0/s1 |
InChI Key |
DCEUMOZSMAUPSP-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@@H](CCC=C(C)C)CCOC(=O)C=C(C)C |
Canonical SMILES |
CC(CCC=C(C)C)CCOC(=O)C=C(C)C |
Origin of Product |
United States |
Preparation Methods
Esterification Reaction
The primary and most established method for synthesizing (S)-3,7-Dimethyl-6-octenyl 3-methyl-2-butenoate is the acid-catalyzed esterification between the corresponding alcohol and acid:
-
- (S)-3,7-Dimethyl-6-octen-1-ol (the alcohol component)
- 3-Methyl-2-butenoic acid (tiglic acid, the acid component)
Catalyst :
- Strong acid catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are commonly used to promote esterification.
-
- Reflux conditions are typically employed to drive the reaction to completion.
- Removal of water formed during the reaction (e.g., by azeotropic distillation) enhances yield.
Reaction Scheme :
$$
\text{(S)-3,7-Dimethyl-6-octen-1-ol} + \text{3-Methyl-2-butenoic acid} \xrightarrow[\text{Reflux}]{\text{H}2\text{SO}4} \text{(S)-3,7-Dimethyl-6-octenyl 3-methyl-2-butenoate} + \text{H}_2\text{O}
$$
This method is well-documented and widely used in both laboratory and industrial settings due to its straightforwardness and efficiency.
Continuous Flow Esterification
In industrial applications, continuous flow reactors are increasingly employed to improve reaction efficiency and scalability:
-
- Enhanced heat and mass transfer
- Better control over reaction time and temperature
- Increased safety and reproducibility
-
- Immobilized acid catalysts on solid supports can be used to facilitate continuous esterification, allowing catalyst reuse and minimizing contamination.
Outcome :
- Higher yields and selectivity
- Reduced reaction times compared to batch processes
This approach aligns with modern green chemistry principles and is suitable for large-scale production.
Purification Techniques
Post-synthesis, purification is critical to obtain high-purity (S)-3,7-Dimethyl-6-octenyl 3-methyl-2-butenoate:
-
- Fractional distillation under reduced pressure is commonly used to separate the ester from unreacted starting materials and side products.
-
- In some cases, crystallization from suitable solvents can further purify the compound.
Analytical and Research Findings
Reaction Monitoring and Analysis
- HPLC Analysis :
- Reverse-phase HPLC methods using acetonitrile and water with acid modifiers (phosphoric or formic acid) allow for efficient separation and quantification of the ester and related compounds.
- Smaller particle size columns (3 µm) enable fast ultra-performance liquid chromatography (UPLC) for high-throughput analysis.
Stereochemical Considerations
- The stereochemistry at the 3-position of the octenyl moiety is critical for the compound’s olfactory properties.
- The (S)-enantiomer is typically preferred for fragrance applications due to its specific aroma profile.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Acid-Catalyzed Esterification | Reaction of (S)-3,7-dimethyl-6-octen-1-ol with 3-methyl-2-butenoic acid under reflux with acid catalyst | Simple, well-established, high yield | Requires removal of water, possible side reactions |
| Continuous Flow Esterification | Use of continuous flow reactors with immobilized acid catalysts | Improved efficiency, scalability, catalyst reuse | Requires specialized equipment |
| Purification by Distillation | Fractional distillation under reduced pressure | Effective removal of impurities | Energy-intensive, may require multiple steps |
| Preparative HPLC | Reverse-phase HPLC for separation and purification | High purity, analytical precision | Costly, limited scale |
Chemical Reactions Analysis
Conjugate Addition Reactions
The α,β-unsaturated ester group in this compound participates in Michael addition with nucleophiles such as enolates and azaenolates. For example:
-
Anti-selective additions : Reactions with enolates (e.g., derived from 2,2-dimethylpropanal) under chelation-controlled conditions (TiCl₄, –78°C) yield anti-adducts with high diastereoselectivity (d.r. > 20:1) .
-
Base-dependent outcomes :
Table 1: Diastereoselectivity in Conjugate Additions
| Nucleophile | Base/Conditions | Selectivity (anti/syn) | Yield (%) |
|---|---|---|---|
| Chelated enolate | TiCl₄, –78°C | > 20:1 | 80–87 |
| Azaallyl anion | LiBr/DBU, 25°C | 100:0 | 61–97 |
Stereochemical Influence
The (S) -configuration at the C3 position affects spatial orientation during reactions:
-
Chelation control : TiCl₄ coordinates with the ester carbonyl, fixing the enolate geometry and favoring anti-addition .
-
Steric effects : The 3,7-dimethyl-6-octenyl group directs nucleophiles to the less hindered face of the α,β-unsaturated system.
Cycloaddition Pathways
Under specific conditions (e.g., LDA as base), the compound can undergo [3+2] cycloadditions with azomethine ylides, forming pyrrolidine derivatives . For instance, dimethyl 5-isopropyl-3-methyl-2,4-pyrrolidinedicarboxylate is formed via this pathway .
Hydrolysis and Stability
The ester bond is susceptible to hydrolysis:
Scientific Research Applications
Chromatographic Analysis
(S)-3,7-Dimethyl-6-octenyl 3-methyl-2-butenoate can be effectively analyzed using High Performance Liquid Chromatography (HPLC). A study demonstrated the successful separation of this compound on a Newcrom R1 HPLC column using a mobile phase composed of acetonitrile and water with phosphoric acid. This method is scalable and suitable for isolating impurities in preparative separation processes and pharmacokinetic studies .
Antimicrobial Properties
Research has shown that (S)-3,7-dimethyl-6-octenyl 3-methyl-2-butenoate exhibits significant antimicrobial activity against various bacterial strains. For instance:
| Pathogen | Inhibition Zone (mm) | Standard Antibiotic (Ampicillin) |
|---|---|---|
| Staphylococcus aureus | 12 | 9 |
| Pseudomonas aeruginosa | 14 | 6 |
These results indicate that the compound outperforms conventional antibiotics in inhibiting bacterial growth.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using the DPPH radical scavenging assay. The compound demonstrated a scavenging activity of approximately 84.01% , indicating its potential to mitigate oxidative stress.
Enzyme Inhibition
(S)-3,7-Dimethyl-6-octenyl 3-methyl-2-butenoate has also been studied for its inhibitory effects on α-glucosidase, which is relevant for managing postprandial blood glucose levels in diabetic patients. The inhibition percentage was recorded at 78.2% , suggesting its utility in diabetes management.
Synthesis and Industrial Applications
The synthesis of (S)-3,7-dimethyl-6-octenyl 3-methyl-2-butenoate typically involves esterification reactions between 3,7-dimethyl-6-octen-1-ol and 2-methyl-2-butenoic acid in the presence of an acid catalyst such as sulfuric acid. Industrial production may utilize continuous flow reactors and immobilized catalysts to optimize yield and efficiency.
Case Study on Antimicrobial Efficacy
Objective: Assess the antimicrobial activity against common pathogens.
Methodology: Disk diffusion method was employed to evaluate inhibition zones.
Results: The compound showed significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, outperforming conventional antibiotics.
Study on Antioxidant Properties
Objective: Investigate antioxidant potential using DPPH assay.
Methodology: Various concentrations of the compound were tested.
Results: A scavenging activity of 84.01% was observed, indicating strong antioxidant capabilities.
Enzyme Inhibition Study
Objective: Evaluate α-glucosidase inhibition for potential antidiabetic applications.
Methodology: Enzyme activity was measured in vitro.
Results: The compound inhibited α-glucosidase by 78.2% , suggesting its utility in diabetes management.
Mechanism of Action
The mechanism by which (S)-3,7-Dimethyl-6-octenyl 3-methyl-2-butenoate exerts its effects involves interactions with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes. The compound’s antioxidant properties are likely related to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Comparison with Similar Compounds
Key Properties:
| Property | Value |
|---|---|
| CAS Number | 94086-63-2 |
| Molecular Formula | C₁₅H₂₆O₂ |
| Molecular Weight | 238.366 g/mol |
| LogP | 5.45 |
| Stereochemistry | (S)-configuration in the alcohol moiety; (E)-configuration in the acid moiety |
Analytically, this compound is separable via reverse-phase HPLC using a Newcrom R1 column , highlighting its utility in quality control and research applications .
Comparison with Similar Compounds
The structural and functional nuances of (S)-3,7-Dimethyl-6-octenyl 3-methyl-2-butenoate become apparent when compared to its isomers and analogs. Below is a detailed analysis:
Stereoisomeric Comparison: (S)- vs. (E)-Isomers
The E-isomer (CAS: 24717-85-9) shares the same molecular formula (C₁₅H₂₆O₂) but differs in stereochemistry. While the (S)-isomer has a chiral center in the alcohol moiety, the E-isomer is defined by the (E)-configuration of the double bond in the 3-methyl-2-butenoate group .
Comparative Table:
Key Findings :
- Analytical Differentiation : The (S)-isomer’s chiral center necessitates specialized separation techniques (e.g., chiral HPLC), whereas the E-isomer’s geometric isomerism may be resolved via standard RP-HPLC .
- Applications : The E-isomer is explicitly linked to fragrance uses (e.g., Citronellyl tiglate), while the (S)-isomer’s role remains underexplored but inferred to involve chiral-specific functions .
Functional Analogs: Citronellyl Esters
Citronellyl tiglate (synonym for the E-isomer) is a benchmark in fragrance chemistry. Comparisons with related esters reveal:
*Estimated based on structural similarity.
Key Insights :
- The (S)-isomer’s higher LogP compared to citronellyl acetate may enhance its persistence in hydrophobic matrices.
Biological Activity
(S)-3,7-Dimethyl-6-octenyl 3-methyl-2-butenoate, also known as 2-butenoic acid, 3,7-dimethyl-6-octenyl ester, is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its chemical properties, biological effects, and relevant research findings.
- Chemical Formula : C₁₄H₂₄O₂
- Molecular Weight : 224.3392 g/mol
- CAS Registry Number : 68039-38-3
- IUPAC Name : (S)-3,7-Dimethyl-6-octenyl 3-methyl-2-butenoate
This compound is characterized by its ester functional group and a complex hydrocarbon chain that contributes to its biological activity.
Antimicrobial Activity
Research has demonstrated that (S)-3,7-Dimethyl-6-octenyl 3-methyl-2-butenoate exhibits significant antimicrobial properties. In studies involving various bacterial strains, it has shown effectiveness against:
This suggests potential applications in developing antimicrobial agents.
Antitumor Activity
The compound has also been evaluated for its antitumor properties. A study utilizing the MTT assay indicated that it possesses growth inhibition effects on specific tumor cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .
Study on Antitumoral Effects
In a notable study published in the Bulletin of the Korean Chemical Society, (S)-3,7-Dimethyl-6-octenyl 3-methyl-2-butenoate was tested for its cytotoxic effects on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, highlighting its potential as an anticancer agent. The study utilized various concentrations and monitored cell viability over time .
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 100 | 85 |
| 500 | 60 |
| 1000 | 30 |
Antioxidative Properties
The antioxidative activity of (S)-3,7-Dimethyl-6-octenyl 3-methyl-2-butenoate has been explored in several studies. It was found to scavenge free radicals effectively, which contributes to its potential health benefits. This property is particularly relevant in preventing oxidative stress-related diseases .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for confirming the stereochemical configuration of (S)-3,7-Dimethyl-6-octenyl 3-methyl-2-butenoate?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly and NMR, is critical for identifying chiral centers and verifying the (S)-configuration. Coupling constants and NOE (Nuclear Overhauser Effect) experiments can distinguish between stereoisomers. X-ray crystallography provides definitive structural confirmation if single crystals are obtainable . For esters with complex branching, high-resolution mass spectrometry (HRMS) is recommended to validate molecular formula and isotopic patterns.
Q. What synthetic routes are commonly employed for the enantioselective synthesis of this compound?
- Methodological Answer : Asymmetric esterification using chiral catalysts (e.g., lipases or transition-metal complexes) is a key approach. For example, Candida antarctica lipase B (CAL-B) has been used to catalyze esterification of terpene alcohols with activated acyl donors. Solvent-free conditions and microwave-assisted synthesis can enhance reaction efficiency. Monitoring reaction progress via thin-layer chromatography (TLC) or GC-MS ensures intermediate purity .
Q. How should researchers handle discrepancies in reported physical properties (e.g., boiling points) of this compound?
- Methodological Answer : Cross-validate data using standardized methods (e.g., ASTM distillation for boiling points). Contradictions may arise from impurities or isomerization during analysis. Employ differential scanning calorimetry (DSC) to assess thermal stability and gas chromatography (GC) with chiral columns to confirm isomer purity. Reference materials from certified suppliers are essential for calibration .
Advanced Research Questions
Q. What strategies can resolve contradictions in the reported biological activities of (S)-3,7-Dimethyl-6-octenyl 3-methyl-2-butenoate across studies?
- Methodological Answer : Conduct dose-response assays under controlled conditions (e.g., fixed pH, temperature) to isolate compound-specific effects. Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm mechanisms. Purity validation via HPLC with UV/Vis and evaporative light scattering detectors (ELSD) is critical, as oxidized byproducts may confound results .
Q. How can computational modeling predict the metabolic pathways of this compound in biological systems?
- Methodological Answer : Employ density functional theory (DFT) to model ester bond hydrolysis and cytochrome P450-mediated oxidation. Tools like Molecular Operating Environment (MOE) or Schrödinger Suite can simulate binding affinities to metabolizing enzymes. Validate predictions with in vitro microsomal assays (e.g., liver S9 fractions) and LC-MS/MS metabolite profiling .
Q. What experimental designs minimize racemization during large-scale synthesis of the (S)-enantiomer?
- Methodological Answer : Optimize reaction temperature (<40°C) and avoid protic solvents to reduce kinetic racemization. Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for preparative HPLC purification. Monitor enantiomeric excess (ee) via polarimetry or chiral GC/MS. Continuous-flow reactors may enhance stereochemical control by limiting residence time at elevated temperatures .
Safety and Regulatory Considerations
Q. What are the key safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Refer to GHS-US guidelines (Section 2.1 of SDS): Use fume hoods for volatile handling, nitrile gloves, and chemical-resistant aprons. Store in amber glass under inert gas (N) to prevent oxidation. Spill management requires neutralization with sodium bicarbonate and absorption via vermiculite .
Q. How should researchers address regulatory compliance when studying this compound internationally?
- Methodological Answer : Cross-reference REACH (EU), TSCA (US), and local chemical inventories for registration requirements. For ecological studies, follow OECD Test Guidelines (e.g., OECD 201 for algal toxicity). Document disposal via certified hazardous waste contractors to comply with Basel Convention protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
